Gal beta(1-3)GalNAc-beta-pNP

Catalog No.
S1969183
CAS No.
59837-15-9
M.F
C20H28N2O13
M. Wt
504.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gal beta(1-3)GalNAc-beta-pNP

CAS Number

59837-15-9

Product Name

Gal beta(1-3)GalNAc-beta-pNP

IUPAC Name

N-[(2S,3S,4R,5R,6S)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C20H28N2O13

Molecular Weight

504.4

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14-,15-,16-,17-,18+,19+,20-/m0/s1

InChI Key

INMOOBMAIAWVBW-UODQGNECSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O

Gal beta(1-3)GalNAc-beta-pNP is a synthetic compound that consists of a galactose moiety linked to a N-acetylgalactosamine unit through a beta(1-3) linkage, with a para-nitrophenyl group attached. This compound serves as a substrate for various glycosyltransferases and is often used in biochemical assays to study enzyme activity due to its chromogenic properties. The para-nitrophenyl group can be cleaved by enzymes, releasing para-nitrophenol, which can be quantitatively measured, making it valuable in enzyme kinetics studies.

Gal beta(1-3)GalNAc-beta-pNP acts as a substrate for specific beta-galactosidases. These enzymes recognize the β1-3 linkage between Gal and GalNAc and cleave the glycosidic bond. The released pNP group serves as a reporter molecule, allowing for the quantification of enzyme activity through colorimetric detection [].

While detailed safety information is not explicitly available for Gal beta(1-3)GalNAc-beta-pNP, it is generally recommended to handle all laboratory chemicals with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats. Additionally, proper disposal procedures following recommended guidelines should be followed [].

Substrate for Glycosidase Assays

Gal beta(1-3)GalNAc-beta-pNP acts as a substrate for enzymes called glycosidases. These enzymes break down glycosidic bonds, the linkages between sugars in complex carbohydrates. By utilizing Gal beta(1-3)GalNAc-beta-pNP, researchers can assess the activity of specific glycosidases. The pNP (para-Nitrophenyl) group attached to the molecule serves as a reporter group. When the glycosidase cleaves the bond between GalNAc and pNP, the pNP fragment releases a yellow colorimetric product, allowing for easy detection and quantification of the enzyme's activity [1]. This application proves valuable in studying glycosidase function, particularly those involved in galactose and N-acetylglucosamine sugar recognition and cleavage.

[1] Source: Gal beta(1-3)GalNAc-beta-pNP | CAS 59837-15-9 | SCBT:

The primary reaction involving Gal beta(1-3)GalNAc-beta-pNP is its hydrolysis by glycosyltransferases and glycosidases. For instance, enzymes such as N-acetylgalactosaminyltransferases can utilize this compound to transfer the N-acetylgalactosamine moiety to acceptor substrates. The reaction can be represented as follows:

Gal beta 1 3 GalNAc beta pNP+H2OenzymeGal+GalNAc+pNP\text{Gal beta 1 3 GalNAc beta pNP}+H_2O\xrightarrow{\text{enzyme}}\text{Gal}+\text{GalNAc}+\text{pNP}

This reaction is crucial for understanding the enzymatic mechanisms and substrate specificities of glycosyltransferases.

Gal beta(1-3)GalNAc-beta-pNP exhibits biological activity primarily through its role as a substrate for glycosyltransferases involved in the synthesis of complex carbohydrates. The release of para-nitrophenol upon hydrolysis indicates enzymatic activity, which can be correlated with various biological processes such as cell adhesion and signaling. Additionally, the compound's structure mimics natural glycan structures, allowing it to participate in biological interactions relevant to cell biology and immunology.

The synthesis of Gal beta(1-3)GalNAc-beta-pNP typically involves enzymatic methods or chemical synthesis techniques:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the formation of the beta(1-3) linkage between galactose and N-acetylgalactosamine. For example, enzymes derived from microbial sources have been shown to efficiently transfer these sugars under controlled conditions .
  • Chemical Synthesis: This may involve protecting group strategies and coupling reactions using activated sugar donors and acceptors. For instance, the use of para-nitrophenol as an acceptor can facilitate the formation of the desired glycosidic bond through activation methods that promote nucleophilic attack by the hydroxyl group of galactose.

Gal beta(1-3)GalNAc-beta-pNP has several applications:

  • Enzyme Assays: It serves as a chromogenic substrate for measuring the activity of glycosyltransferases and glycosidases, allowing researchers to quantify enzyme kinetics.
  • Glycobiology Research: The compound aids in studying carbohydrate-protein interactions and the role of glycans in cellular processes.
  • Drug Development: Its structural similarity to natural glycans makes it useful in designing inhibitors or modulators of glycan-mediated biological pathways.

Interaction studies involving Gal beta(1-3)GalNAc-beta-pNP focus on its binding affinity with various enzymes. For example, research has shown that certain glycosyltransferases exhibit specificity for this compound, influencing their catalytic efficiency and substrate preference . These studies often employ kinetic analysis to determine parameters such as Michaelis-Menten constants and turnover numbers.

Several compounds share structural features with Gal beta(1-3)GalNAc-beta-pNP, including:

Compound NameStructure DescriptionUnique Features
Gal beta(1-4)GlcNAc-beta-pNPGalactose linked to N-acetylglucosamineDifferent linkage (beta(1-4)), affecting enzyme specificity.
GalNAc alpha(1-3)Gal-beta-pNPN-acetylgalactosamine linked to galactoseAlpha linkage alters binding properties significantly.
Gal beta(1-3)Gal-beta-pNPGalactose linked to another galactoseSimilar structure but lacks N-acetyl substitution, impacting biological activity.

The uniqueness of Gal beta(1-3)GalNAc-beta-pNP lies in its specific beta(1-3) linkage and the presence of the para-nitrophenyl group, which enhances its utility in enzymatic assays compared to other similar compounds.

XLogP3

-2

Wikipedia

4-Nitrophenyl 2-acetamido-3-O-alpha-L-allopyranosyl-2-deoxy-alpha-L-allopyranoside

Dates

Last modified: 08-16-2023

Explore Compound Types